molecular formula C7H5F3N2O2 B14864061 2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944901-82-0

2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B14864061
CAS No.: 944901-82-0
M. Wt: 206.12 g/mol
InChI Key: KNAPQLNEYBYMHZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with methoxy, trifluoromethyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyrimidine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the compound reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaH in dimethyl sulfoxide (DMSO) with an alkyl halide.

Major Products

    Oxidation: 2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-Methoxy-6-(trifluoromethyl)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Contains a thiol group instead of a formyl group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

2-Methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the combination of its methoxy, trifluoromethyl, and formyl groups, which confer distinct chemical properties and reactivity. The presence of the pyrimidine ring also differentiates it from similar compounds with pyridine rings, potentially leading to different biological activities and applications.

Properties

CAS No.

944901-82-0

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H5F3N2O2/c1-14-6-11-4(3-13)2-5(12-6)7(8,9)10/h2-3H,1H3

InChI Key

KNAPQLNEYBYMHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)C(F)(F)F)C=O

Origin of Product

United States

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